molecular formula C12H11NOS B14220743 Phenol, 2-(S-phenylsulfinimidoyl)- CAS No. 827044-68-8

Phenol, 2-(S-phenylsulfinimidoyl)-

Cat. No.: B14220743
CAS No.: 827044-68-8
M. Wt: 217.29 g/mol
InChI Key: AQBFLEYEBOCMND-UHFFFAOYSA-N
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Description

Phenol, 2-(S-phenylsulfinimidoyl)- is a chemical compound with the molecular formula C12H11NOS It is characterized by the presence of a phenol group and a phenylsulfinimidoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-(S-phenylsulfinimidoyl)- typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of phenol with a suitable sulfinimidoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack on the aromatic ring .

Industrial Production Methods

Industrial production of Phenol, 2-(S-phenylsulfinimidoyl)- may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(S-phenylsulfinimidoyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, 2-(S-phenylsulfinimidoyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Phenol, 2-(S-phenylsulfinimidoyl)- involves its interaction with various molecular targets and pathways. The compound’s phenol group can participate in hydrogen bonding and electron donation, while the sulfinimidoyl group can undergo redox reactions. These interactions can modulate cellular processes and biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.

    Sulfinimidoyl Compounds: Compounds containing the sulfinimidoyl functional group, which can exhibit similar redox properties.

Uniqueness

Phenol, 2-(S-phenylsulfinimidoyl)- is unique due to the combination of the phenol and sulfinimidoyl groups in a single molecule. This dual functionality allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities compared to simpler phenolic or sulfinimidoyl compounds .

Properties

CAS No.

827044-68-8

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

2-(phenylsulfinimidoyl)phenol

InChI

InChI=1S/C12H11NOS/c13-15(10-6-2-1-3-7-10)12-9-5-4-8-11(12)14/h1-9,13-14H

InChI Key

AQBFLEYEBOCMND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=N)C2=CC=CC=C2O

Origin of Product

United States

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